3-Hydroxyglutaric acid (CAS: 638-18-6) is a five-carbon dicarboxylic acid featuring a beta-hydroxyl group, serving as a critical high-value standard in clinical metabolomics and a versatile prochiral building block in asymmetric synthesis. Physically, it is a stable crystalline solid with a melting point of 94–96°C and exhibits excellent solubility in water and polar organic solvents such as DMF and DMSO (up to 30 mg/mL) . In procurement contexts, it is primarily sourced as an analytical reference material for diagnosing glutaryl-CoA dehydrogenase (GCDH) deficiency and as a precursor for biocatalytic desymmetrization workflows [1]. Unlike highly reactive keto-acids, its stable hydroxylated structure ensures reproducible performance in both long-term diagnostic panels and multi-step pharmaceutical syntheses.
Generic substitution of 3-hydroxyglutaric acid with closely related analogs fundamentally compromises both diagnostic accuracy and synthetic viability. In clinical metabolomics, substituting with the parent compound, glutaric acid, fails because glutaric acid excretion can be highly variable or even normal in 'low-excretor' patients, leading to unacceptable false-negative diagnostic rates [1]. In organic synthesis, substituting with the positional isomer 2-hydroxyglutaric acid is ineffective because 2-hydroxyglutaric acid is an alpha-hydroxy acid with inherent chirality, whereas 3-hydroxyglutaric acid possesses a plane of symmetry. This prochiral nature is the exact structural feature required for enzymatic desymmetrization to yield highly enantiopure building blocks for pharmaceutical side chains [2].
In the diagnosis of Glutaric Aciduria Type I (GA-1), 3-hydroxyglutaric acid provides absolute diagnostic specificity compared to glutaric acid. While glutaric acid levels can remain normal in up to 20% of GA-1 patients (low excretors), 3-hydroxyglutaric acid is consistently elevated by approximately 100-fold in plasma and cerebrospinal fluid across all patient phenotypes [1]. This massive, reliable accumulation makes it the mandatory target analyte for newborn screening panels, where reliance on glutaric acid alone would result in critical false negatives[2].
| Evidence Dimension | Biomarker elevation and diagnostic sensitivity |
| Target Compound Data | 3-Hydroxyglutaric acid: ~100-fold elevation, consistent in low-excretor phenotypes |
| Comparator Or Baseline | Glutaric acid: Variable excretion, normal in up to 20% of cases |
| Quantified Difference | Near 100% diagnostic sensitivity for 3-HGA vs. <80% for glutaric acid in low-excretor populations |
| Conditions | LC-MS/MS or GC-MS metabolomic profiling of urine/plasma |
Procurement of 3-HGA as a primary standard is essential for formulating accurate diagnostic kits that eliminate false-negative risks in metabolic screening.
3-Hydroxyglutaric acid and its esters serve as ideal prochiral substrates for enzymatic desymmetrization, a capability absent in non-hydroxylated or inherently chiral analogs. When subjected to hemihydrolysis using bacterial esterases or pig liver esterase, 3-hydroxyglutarate diesters yield (R)- or (S)-monoesters with excellent enantioselectivity (>95% enantiomeric excess) and high scalability [1]. Glutaric acid cannot undergo this process due to its lack of a functional handle, and 2-hydroxyglutaric acid is already chiral. This efficient desymmetrization establishes 3-hydroxyglutaric acid as a superior precursor for synthesizing complex chiral targets like statin side chains and lipstatin [2].
| Evidence Dimension | Enantioselective monoester yield via biocatalysis |
| Target Compound Data | 3-Hydroxyglutaric acid (as diester): >95% ee via enzymatic hemihydrolysis |
| Comparator Or Baseline | Glutaric acid: 0% (incapable of desymmetrization); 2-HGA: N/A (already chiral) |
| Quantified Difference | Provides direct access to highly pure (>95% ee) chiral building blocks from a symmetrical precursor |
| Conditions | Biphasic enzymatic hydrolysis using industrial esterases |
Enables highly efficient, scalable, and cost-effective procurement of chiral pharmaceutical intermediates compared to multi-step asymmetric synthesis.
For in vitro modeling of metabolic encephalopathy, 3-hydroxyglutaric acid acts as a specific, direct metabotoxin. It functions as a weak agonist at the N-methyl-D-aspartate (NMDA) receptor, directly inducing excitotoxicity and oxidative stress in striatal neurons. While glutaric acid also contributes to toxicity, 3-hydroxyglutaric acid's structural mimicry of glutamate allows it to specifically trigger NMDA-mediated pathways, making it the preferred agent for screening neuroprotective compounds like IGF-1 and FGF-2 in striatal cultures .
| Evidence Dimension | Receptor-mediated excitotoxicity mechanism |
| Target Compound Data | 3-Hydroxyglutaric acid: Direct NMDA receptor agonist causing targeted striatal damage |
| Comparator Or Baseline | Glutaric acid: Broader, less specific receptor interaction profile |
| Quantified Difference | Specific induction of NMDA-mediated excitotoxic cascades required for accurate GA-1 disease modeling |
| Conditions | In vitro striatal neuronal cultures |
Researchers must procure 3-HGA to accurately replicate the exact neurotoxic mechanisms of GA-1 for drug screening assays.
Due to its ~100-fold elevation in affected patients and its presence even in low-excretor phenotypes, 3-hydroxyglutaric acid is the mandatory primary analytical standard for LC-MS/MS diagnostic panels targeting Glutaric Aciduria Type I [1].
The prochiral symmetry of 3-hydroxyglutaric acid allows it to be esterified and subjected to enzymatic desymmetrization, making it a highly efficient starting material for the synthesis of statin side chains, lipstatin precursors, and GABOB [2].
Because it acts as a direct NMDA receptor agonist, 3-hydroxyglutaric acid is utilized in striatal neuronal cultures to induce specific excitotoxic damage, providing a validated model for screening neuroprotective agents like IGF-1 and FGF-2 .
Irritant